molecular formula C13H14ClNO B1393302 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole CAS No. 1280575-18-9

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1393302
CAS No.: 1280575-18-9
M. Wt: 235.71 g/mol
InChI Key: WSVPUYRODSRDDS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a 2,4-dimethylphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with chloroacetic acid and ammonium acetate to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxazoles with various functional groups replacing the chlorine atom.

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products typically involve the removal of specific functional groups, resulting in simpler oxazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to potential inhibition or activation of enzymatic functions. The oxazole ring provides a rigid framework that can fit into binding pockets, enhancing specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenyl-5-methyl-1,3-oxazole
  • 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyl-1,3-oxazole
  • 4-(Chloromethyl)-2-(2,6-dimethylphenyl)-5-methyl-1,3-oxazole

Uniqueness

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPUYRODSRDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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